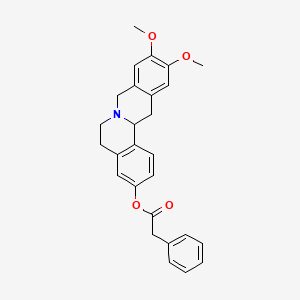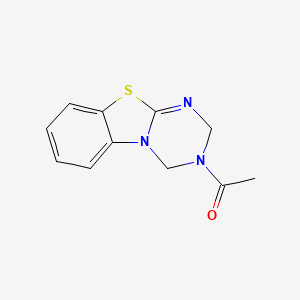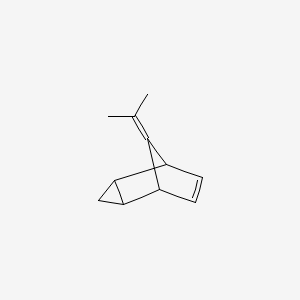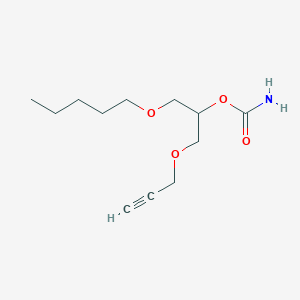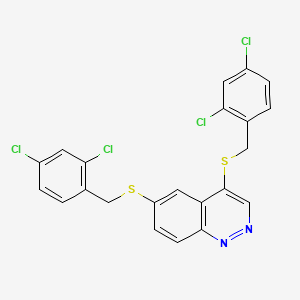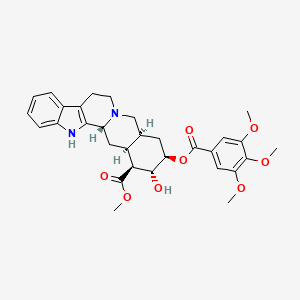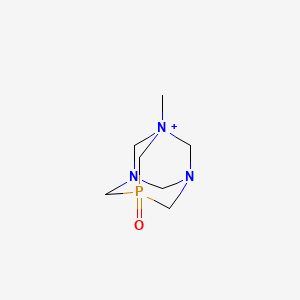
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3311(3,7))decane 7-oxide is a heterocyclic compound containing nitrogen and phosphorus atoms It is known for its unique tricyclic structure, which imparts distinct chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide typically involves the reaction of 1,3,5-triaza-7-phosphaadamantane with an oxidizing agent. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide back to its parent phosphine compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the phosphorus atom.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane 7-oxide involves its ability to interact with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to therapeutic effects. The compound’s unique structure allows it to participate in redox reactions, which can modulate cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triaza-7-phosphaadamantane: The parent compound without the oxide group.
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane: The reduced form of the compound.
Uniqueness
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3311(3,7))decane 7-oxide is unique due to its tricyclic structure and the presence of both nitrogen and phosphorus atoms
Eigenschaften
CAS-Nummer |
53597-72-1 |
|---|---|
Molekularformel |
C7H15N3OP+ |
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
1-methyl-3,5-diaza-1-azonia-7λ5-phosphatricyclo[3.3.1.13,7]decane 7-oxide |
InChI |
InChI=1S/C7H15N3OP/c1-10-3-8-2-9(4-10)6-12(11,5-8)7-10/h2-7H2,1H3/q+1 |
InChI-Schlüssel |
WDXKAWGLTIRUNG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]12CN3CN(C1)CP(=O)(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




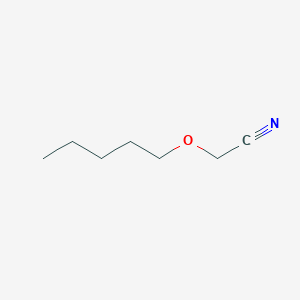
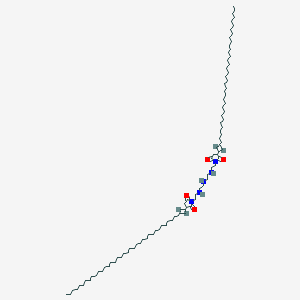
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)

